molecular formula C18H10ClN3O2S B11701990 (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B11701990
M. Wt: 367.8 g/mol
InChI Key: FBDMAOXVDSRSOI-RIYZIHGNSA-N
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Description

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with Chlorophenyl Group: The thiazole ring is then coupled with a 4-chlorophenyl group using a palladium-catalyzed cross-coupling reaction.

    Addition of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring.

    Formation of the Prop-2-enenitrile Moiety: This involves a Knoevenagel condensation reaction between the thiazole derivative and a suitable aldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the nitro group.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, thiazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the nitro group and the thiazole ring in (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile suggests potential biological activity.

Medicine

The compound may be explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group could be involved in redox reactions, while the thiazole ring might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with a different position of the nitro group.

    (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The unique combination of the chlorophenyl group, thiazole ring, and nitrophenyl group in (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H10ClN3O2S

Molecular Weight

367.8 g/mol

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C18H10ClN3O2S/c19-15-6-4-13(5-7-15)17-11-25-18(21-17)14(10-20)8-12-2-1-3-16(9-12)22(23)24/h1-9,11H/b14-8+

InChI Key

FBDMAOXVDSRSOI-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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